molecular formula C22H21NO5 B15283743 methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate

methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate

Cat. No.: B15283743
M. Wt: 379.4 g/mol
InChI Key: FHBUBKBWIZJUJX-XDHOZWIPSA-N
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Description

Methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of a benzofuran derivative with a benzoate ester under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 4-[(E)-[6-hydroxy-3-oxo-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-2-ylidene]methyl]benzoate

InChI

InChI=1S/C22H21NO5/c1-27-22(26)15-6-4-14(5-7-15)12-19-20(25)16-8-9-18(24)17(21(16)28-19)13-23-10-2-3-11-23/h4-9,12,24H,2-3,10-11,13H2,1H3/b19-12+

InChI Key

FHBUBKBWIZJUJX-XDHOZWIPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4

Origin of Product

United States

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